molecular formula C9H14Cl2N2O B1376577 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride CAS No. 746677-33-8

1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride

Cat. No.: B1376577
CAS No.: 746677-33-8
M. Wt: 237.12 g/mol
InChI Key: RGVRDWIFEXPRHJ-UHFFFAOYSA-N
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Description

1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride is an organic chemical compound with the molecular formula C 9 H 14 Cl 2 N 2 O and a molecular weight of 237.13 g/mol . This high-purity material is supplied as a powder and is stored at room temperature . The compound serves as a valuable building block and intermediate in medicinal chemistry and drug discovery research. Its structure, featuring an aminomethyl group and a ketone on a methylpyridine scaffold, makes it a versatile precursor for the synthesis of more complex molecules, such as those investigated for targeting enzymes like prothrombin . Researchers utilize this compound in the development of novel pharmaceutical candidates, particularly within the pyridine chemical class . It is also available in ultra-high purity forms (from 99% to 99.999% and higher) and can be produced to various standard grades, including Pharmaceutical Grade, to meet specific research requirements . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety data for this product should be reviewed prior to use.

Properties

IUPAC Name

1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-6-9(7(2)12)4-3-8(5-10)11-6;;/h3-4H,5,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVRDWIFEXPRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CN)C(=O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Example (Based on Related Pyridinyl Ethanone Preparations)

  • Condensation Reaction:
    A suitable 6-methylpyridin-3-yl precursor is reacted with an acetylating agent or via a Weinreb amide intermediate to install the ethanone group at the 3-position. This step may involve the use of organometallic reagents such as Grignard reagents or organolithiums for ketone formation.

  • Aminomethylation at the 6-Position:
    The methyl group at the 6-position is converted to the aminomethyl group through a two-step process:

    • First, oxidation of the methyl to an aldehyde or halomethyl intermediate.
    • Second, reductive amination or nucleophilic substitution with ammonia or an amine source to yield the aminomethyl substituent.
  • Salt Formation:
    The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s stability and solubility for isolation and handling.

Reaction Conditions and Catalysts

  • Oxidation: Common oxidants such as manganese dioxide or chromium-based reagents may be used for methyl to aldehyde conversion.
  • Reductive Amination: Typically performed using sodium cyanoborohydride or hydrogenation catalysts under mild acidic conditions.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are favored for aminomethylation steps.
  • Temperature: Reactions are usually carried out under controlled temperatures (0–50°C) to optimize yield and minimize side reactions.

Process Optimization and Industrial Considerations

  • Avoidance of heavy metal catalysts that can contaminate the product is critical due to pharmaceutical purity requirements.
  • Use of in situ oxidation and aminomethylation steps reduces isolation of intermediates, improving yield and reducing waste.
  • Formation of the dihydrochloride salt is optimized to maximize crystallinity and purity for downstream processing.

Data Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Ketone introduction Grignard reagent or Weinreb amide, acetylating agent Install ethanone group at C-3 Control temperature 0–25°C
Methyl oxidation MnO2 or CrO3, solvent (e.g., dichloromethane) Convert methyl to aldehyde Mild conditions to avoid overoxidation
Aminomethylation Formaldehyde + NH3 or reductive amination reagents (NaBH3CN) Introduce aminomethyl at C-6 Use polar solvents, mild acid
Salt formation HCl in ethanol or aqueous medium Form dihydrochloride salt Enhances solubility and stability

Research Findings and Analytical Characterization

  • The purity of the final dihydrochloride salt is confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.
  • High-performance liquid chromatography (HPLC) is used to monitor reaction progress and final purity.
  • The dihydrochloride salt form exhibits improved aqueous solubility (approx. 0.0677 mg/ml) and stability compared to the free base.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound has been investigated for its potential as a therapeutic agent. The presence of the pyridine ring and the amino group suggests that it may interact with biological targets such as receptors or enzymes involved in various diseases. Preliminary studies indicate that derivatives of this compound could exhibit significant biological activity, including anti-inflammatory and anti-cancer properties.

Case Study: Anticancer Activity
Research has shown that compounds containing pyridine moieties can inhibit cancer cell proliferation. A study demonstrated that analogs of 1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer drug development .

Organic Synthesis

Building Block for Synthesis
This compound serves as an important building block in organic synthesis. Its functional groups allow for further modifications, making it useful in the synthesis of more complex molecules. For instance, it can be utilized to synthesize other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

Table: Synthetic Routes Utilizing 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one Dihydrochloride

Reaction TypeProduct TypeConditions
N-alkylationN-substituted derivativesBase-catalyzed reactions
ReductionAmino alcoholsHydrogenation
AcylationAmidesAcid chloride coupling

Material Science

Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to form hydrogen bonds makes it suitable for applications in creating functionalized polymers.

Case Study: Polymer Modification
A study investigated the incorporation of 1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride into polyamide matrices, resulting in improved thermal properties and increased resistance to chemical degradation. This modification opens avenues for developing advanced materials for industrial applications .

Analytical Chemistry

Reagent for Analytical Techniques
The compound can also act as a reagent in analytical chemistry, particularly in the detection and quantification of other substances. Its unique chemical structure allows it to form complexes with metal ions or other analytes, facilitating their identification through spectroscopic methods.

Table: Analytical Applications

ApplicationMethodologyTarget Analytes
Metal ion detectionSpectrophotometryTransition metals
Chromatographic analysisHPLCPharmaceutical compounds
Complexation studiesTitrimetric methodsVarious organic compounds

Mechanism of Action

The mechanism of action of 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride depends on its application:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Functional Groups Key Features
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride 746677-33-8 C₉H₁₄Cl₂N₂O Pyridine, aminomethyl, ketone High solubility (dihydrochloride salt), no safety data
Quinoline derivatives (e.g., chloroquine) Varies Varies Benzene-fused pyridine, amines Antimalarial, antiviral applications
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride N/A C₉H₈ClN₃O₂ Pyridine, pyrazole, carboxylic acid Discontinued; potential kinase inhibition
5-Amino-4-methylpentanoic acid hydrochloride 1423017-80-4 C₆H₁₄ClNO₂ Carboxylic acid, amine Peptide synthesis intermediate

Key Observations :

  • Pyridine vs.
  • Salt Forms : The dihydrochloride salt enhances aqueous solubility compared to neutral pyridine analogs, advantageous for drug formulation .
  • Functional Groups: The aminomethyl and ketone groups offer sites for derivatization, distinguishing it from pyrazole-carboxylic acid derivatives, which prioritize hydrogen-bonding motifs .

Key Observations :

  • Supply Chain Variability : While American Elements maintains production , CymitQuimica lists the compound as discontinued, suggesting niche demand or synthesis challenges .
  • R&D Focus: Derivatives like 5-amino-4-methylpentanoic acid hydrochloride are prioritized for peptide research, unlike the target compound’s broader life science applications .

Physicochemical Properties

Property 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride Quinoline Derivatives Pyrazole-Carboxylic Acid Analogs
Molecular Weight (g/mol) 237.13 250–350 ~220
Solubility High (polar solvents) Moderate (organic solvents) Moderate (aqueous)
Stability Stable at RT Light-sensitive Hygroscopic

Key Observations :

  • The compound’s lower molecular weight compared to quinoline derivatives may improve membrane permeability in drug design.
  • Stability at room temperature simplifies storage compared to light-sensitive quinolines .

Biological Activity

1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetail
Chemical FormulaC₉H₁₄Cl₂N₂O
Molecular Weight237.13 g/mol
IUPAC Name1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethanone; dihydrochloride
AppearancePowder
Storage TemperatureRoom Temperature (RT)

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, showing better efficacy than the standard chemotherapy drug bleomycin . The structural features of pyridine derivatives, such as increased saturation and three-dimensional configurations, enhance their interaction with biological targets, which is crucial for their anticancer activity .

The mechanisms underlying the biological activities of pyridine derivatives often involve interaction with specific cellular targets. For example, some compounds inhibit key enzymes or receptors involved in cancer cell proliferation or bacterial survival. The ability to form stable complexes with these targets is influenced by the compound's molecular structure, which allows for enhanced binding affinity and specificity .

Case Studies

  • Cancer Cell Lines : In vitro studies have shown that certain pyridine derivatives induce apoptosis in various cancer cell lines by activating caspase pathways. One study reported a derivative that led to a significant reduction in cell viability in cancer models .
  • Antibacterial Testing : Compounds structurally related to 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride were tested against common pathogens such as E. coli and S. aureus. Results indicated varying degrees of inhibition, suggesting that modifications in the chemical structure can enhance or reduce antibacterial efficacy .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

A multi-step approach is typically employed:

  • Step 1 : Synthesis of the pyridine core via condensation reactions (e.g., Chichibabin pyridine synthesis) .
  • Step 2 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like NaBH3_3CN .
  • Step 3 : Formation of the dihydrochloride salt by treating the free base with HCl in anhydrous ethanol .
    Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts (e.g., unreacted intermediates).

Q. How should this compound be stored to maintain stability?

  • Storage Conditions : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C .
  • Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid exposure to moisture to prevent hydrolysis of the hydrochloride salt .

Q. What analytical methods validate purity and structural integrity?

  • Purity : HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) with UV detection at 254 nm .
  • Structural Confirmation : 1^1H/13^13C NMR (DMSO-d6_6 or CDCl3_3) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can conflicting solubility data in different solvents be resolved?

  • Methodology : Conduct systematic solubility studies using a standardized protocol:
    • Test solvents (e.g., H2_2O, DMSO, EtOH) under controlled temperatures (20–40°C).
    • Quantify solubility via gravimetric analysis or UV-Vis spectroscopy at λmax_{max} .
  • Documentation : Report solvent purity, equilibration time, and agitation method to ensure reproducibility.

Q. What mechanistic insights explain byproduct formation during synthesis?

  • Common Byproducts : Unreacted intermediates or dimerization products.
  • Mitigation Strategies :
    • Optimize reaction time and temperature to prevent over-alkylation .
    • Use scavengers (e.g., polymer-bound reagents) to remove excess reagents .
  • Analysis : LC-MS to identify byproducts and adjust reaction conditions iteratively.

Q. How to design stability studies under varying pH and temperature?

  • Protocol :
    • Prepare buffered solutions (pH 1–10) and incubate samples at 25°C, 40°C, and 60°C.
    • Monitor degradation via HPLC at intervals (0, 1, 2, 4 weeks) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.

Data Contradiction and Optimization

Q. How to address discrepancies in reported biological activity?

  • Root Cause : Variability in assay conditions (e.g., cell line, incubation time) or compound purity.
  • Resolution :
    • Validate purity with orthogonal methods (e.g., elemental analysis, DSC).
    • Replicate assays under standardized protocols (e.g., ISO 17025 guidelines) .

Q. What computational tools predict interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors.
  • Parameters : Include protonation states of the aminomethyl group and hydrochloride counterions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride
Reactant of Route 2
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.